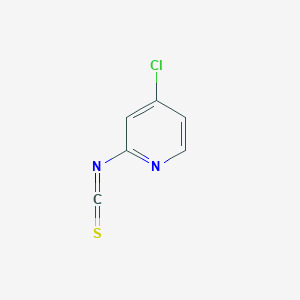

4-Chloro-2-isothiocyanatopyridine

Description

Properties

Molecular Formula |

C6H3ClN2S |

|---|---|

Molecular Weight |

170.62 g/mol |

IUPAC Name |

4-chloro-2-isothiocyanatopyridine |

InChI |

InChI=1S/C6H3ClN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |

InChI Key |

QZONQNWPWIGKHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)N=C=S |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Optimization

The choice of solvent and base significantly impacts efficacy:

-

Solvent : Tetrahydrofuran (THF) outperforms polar aprotic solvents like dimethylformamide (DMF) by stabilizing the intermediate and facilitating FeCl₃ solubility.

-

Base : DABCO (pKₐ ≈ 0.8) proves superior to weaker bases like Et₃N (pKₐ ≈ 2.1) due to its ability to deprotonate the amine efficiently.

| Entry | Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | DABCO | 1 | 85 |

| 2 | DMF | DABCO | 6 | 72 |

| 3 | Acetone | Et₃N | 6 | 68 |

Table 1. Optimization of one-pot synthesis conditions for halogenated pyridyl isothiocyanates.

Comparative Analysis of Methods

Yield and Efficiency

-

Thiophosgene method : Delivers near-quantitative yields (90–95%) but requires hazardous reagents.

-

CS₂/FeCl₃ method : Provides moderate to high yields (70–85%) with safer reagents, albeit longer reaction times.

Reaction Variables and Substrate Effects

Electronic Effects of Substituents

Electron-donating groups (e.g., -CH₃, -OCH₃) on the pyridine ring accelerate dithiocarbamate formation, while electron-withdrawing groups (e.g., -Cl, -CF₃) necessitate prolonged reaction times. For 4-chloro-2-aminopyridine, the chlorine atom at the 4-position moderately deactivates the amine, requiring 4–6 hours for complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, leading to the formation of various substituted pyridines.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydride and DABCO, as well as nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like dimethylbenzene .

Major Products Formed

Major products formed from reactions involving this compound include substituted pyridines and thiourea derivatives .

Scientific Research Applications

4-Chloro-2-isothiocyanatopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, forming stable thiourea linkages. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : 4-Chloro-2-isothiocyanatopyridine

- CAS Number : 68688-94-8

- Molecular Formula : C₆H₃ClN₂S

- Molecular Weight : 170.62 g/mol (calculated).

Structural Features :

This compound features a pyridine ring substituted with a chlorine atom at the 4-position and an isothiocyanate (–N=C=S) group at the 2-position. The electron-withdrawing chlorine and the reactive isothiocyanate group make it a versatile intermediate in organic synthesis, particularly in the preparation of thiourea derivatives or heterocyclic pharmaceuticals.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes structural analogs, their substituents, and critical physicochemical or hazard

Functional Group Reactivity

Isothiocyanate (–N=C=S) vs. Isocyanate (–N=C=O) :

- The isothiocyanate group in This compound is more nucleophilic than isocyanate due to sulfur’s polarizability. This enhances its reactivity with amines to form thioureas, critical in drug conjugation (e.g., antibody labeling) .

- In contrast, 2-Chloro-4-isocyanatopyridine (isocyanate analog) reacts similarly but forms ureas, which are less stable under acidic conditions .

Halogen Substituents (Cl vs. I) :

Toxicity and Handling

- 4-Isothiocyanatopyridine (non-chlorinated analog) exhibits acute oral toxicity (Category 4) and irritant effects, necessitating PPE during handling .

- This compound likely shares similar hazards due to the isothiocyanate group, though the chlorine may exacerbate toxicity. However, direct data is lacking.

Q & A

Q. What protocols assess the compound’s toxicity profile in early-stage research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.